3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
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Overview
Description
3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromenone core substituted with a 2-methoxybenzyl group and a propanoic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution with 2-Methoxybenzyl Group: The chromenone core is then subjected to an etherification reaction with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products may include alcohol derivatives of the chromenone core.
Substitution: Products may include halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes involved in oxidative stress pathways or receptors that mediate inflammatory responses. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromenone derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromenone core.
Flavonoids: A class of compounds with a similar chromenone structure, known for their antioxidant activities.
Uniqueness
3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the 2-methoxybenzyl group and the propanoic acid moiety differentiates it from other chromenone derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
IUPAC Name |
3-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-16-8-10-18(27-12-15-6-4-5-7-19(15)26-3)14(2)21(16)28-22(25)17(13)9-11-20(23)24/h4-8,10H,9,11-12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSNRMGHFYHBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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